![molecular formula C26H26ClN3OS B12206908 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12206908.png)
2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone
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Overview
Description
2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, chlorophenyl, and methylphenyl groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to particular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. The uniqueness of this compound lies in its specific tert-butyl, chlorophenyl, and methylphenyl groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H28ClN3O3S, with a molecular weight of approximately 510.0 g/mol. The IUPAC name reflects its intricate structure, which includes a pyrazolo[1,5-a]pyrimidine core and various functional groups such as tert-butyl and chlorophenyl moieties.
Property | Value |
---|---|
Molecular Formula | C27H28ClN3O3S |
Molecular Weight | 510.0 g/mol |
IUPAC Name | 2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-1-(4-methylphenyl)ethanone |
InChI Key | GYQOGMJRBYEKTC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit anticancer and anti-inflammatory properties by modulating key signaling pathways related to cell growth and apoptosis.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer progression.
- Receptor Binding : Its unique structure allows for binding to specific receptors, potentially leading to altered cellular responses.
Anticancer Activity
Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine compounds have shown significant anticancer activity. For instance, compounds similar to the one in focus have demonstrated effective inhibition of tumor growth in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound ID | Target | IC50 (µM) | Effectiveness |
---|---|---|---|
5i | EGFR | 0.3 | Strong inhibition |
5i | VEGFR2 | 7.6 | Moderate inhibition |
5b | EGFR | 0.15 | Highly selective |
In a study involving MCF-7 breast cancer cells, compound 5i was found to significantly induce apoptosis and inhibit cell migration, demonstrating its potential as a therapeutic agent against breast cancer .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives on different cancer cell lines. The results indicated that these compounds effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways . -
Case Study on Enzyme Inhibition :
Another investigation focused on the inhibitory effects of similar compounds on acetylcholinesterase (AChE) and urease enzymes. The results showed that these compounds exhibited strong inhibitory activity, suggesting potential applications in treating neurodegenerative diseases .
Properties
Molecular Formula |
C26H26ClN3OS |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C26H26ClN3OS/c1-16-6-8-18(9-7-16)21(31)15-32-23-14-22(26(3,4)5)28-25-24(17(2)29-30(23)25)19-10-12-20(27)13-11-19/h6-14H,15H2,1-5H3 |
InChI Key |
NEEOWMKVMABQSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C |
Origin of Product |
United States |
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